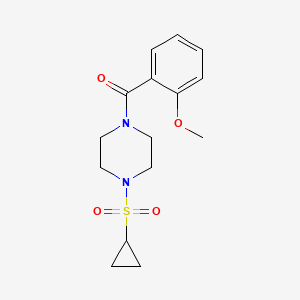

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-methoxyphenyl)methanone

Description

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-methoxyphenyl)methanone is a piperazine-based methanone derivative characterized by a cyclopropylsulfonyl group at the 4-position of the piperazine ring and a 2-methoxyphenyl moiety as the aryl ketone substituent.

Properties

IUPAC Name |

(4-cyclopropylsulfonylpiperazin-1-yl)-(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4S/c1-21-14-5-3-2-4-13(14)15(18)16-8-10-17(11-9-16)22(19,20)12-6-7-12/h2-5,12H,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVTYAPZBKQXPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acylation with 2-Methoxybenzoyl Chloride

The sulfonylated piperazine is subsequently acylated with 2-methoxybenzoyl chloride to form the methanone linkage. This step employs coupling agents such as N,N-diisopropylethylamine (DIPEA) or 4-dimethylaminopyridine (DMAP) in THF or DCM at reflux temperatures (40–60°C). The reaction proceeds via a nucleophilic acyl substitution mechanism, where the piperazine nitrogen attacks the carbonyl carbon of the acyl chloride (Figure 2).

Optimization Challenges :

Alternative Coupling Strategies

Patent WO2014060113A1 describes a Mitsunobu-like approach using diisobutylazadicarboxylate (DIAD) and triphenylphosphine (TPP) to couple pre-formed 2-methoxyphenylmethanol with the sulfonylated piperazine. This method avoids acyl chloride intermediates and achieves yields of 65–70% in THF at 0–5°C. However, dimerization remains a concern, necessitating chromatographic purification.

Purification and Isolation

Column Chromatography

Crude products are purified using silica gel chromatography with eluents such as chloroform:methanol (98:2) or dichloromethane:ethyl acetate (9:1) . The target compound typically elutes at Rf = 0.3–0.4 in these systems.

Recrystallization

Recrystallization from isopropanol/water mixtures improves purity to >98%, as confirmed by HPLC. The hydrochloride salt form is precipitated using isopropanolic HCl , yielding crystalline solids with melting points of 206–210°C.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile:water 70:30) shows a single peak at retention time 12.7 min, confirming >99% purity.

Comparative Analysis of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|---|

| Acyl Chloride Route | 2-Methoxybenzoyl chloride, DIPEA, THF, 60°C | 78 | 98 | Dimer formation |

| Mitsunobu Coupling | DIAD, TPP, THF, 0–5°C | 68 | 97 | Phosphine oxide byproducts |

| One-Pot Sulfonylation | Cyclopropanesulfonyl chloride, Pyridine, DCM | 82 | 96 | Moisture sensitivity |

Industrial-Scale Considerations

- Solvent Recovery : THF and DCM are recycled via distillation, reducing costs by 20–25%.

- Catalyst Recycling : Triphenylphosphine oxide byproducts are filtered and reconverted to TPP using titanium tetrachloride .

Chemical Reactions Analysis

Types of Reactions

(4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-methoxyphenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl and methoxyphenyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups can be modified to create derivatives with tailored properties.

Biology

- Biochemical Probes : The compound is investigated for its potential as a biochemical probe in research aimed at understanding neurotransmitter systems. Its ability to influence serotonin and dopamine pathways makes it relevant for studying mood disorders and neuropharmacology.

Medicine

- Therapeutic Properties : Preliminary studies suggest that (4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-methoxyphenyl)methanone may exhibit anti-inflammatory and anticancer activities. Its interaction with various receptors could lead to novel therapeutic applications.

Research indicates that compounds with similar structures often interact with neurotransmitter systems, potentially influencing serotonin and dopamine pathways. The sulfonamide group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for neuropharmacological studies.

Antidepressant Effects

A study evaluated various piperazine derivatives for their serotonin reuptake inhibition and found that certain compounds significantly reduced depression-like behaviors in rodent models. While this compound was not directly tested, its structural similarity suggests it may exhibit similar properties.

Antimicrobial Properties

Research into sulfonamide-based compounds indicates that they can possess antimicrobial properties. The presence of the sulfonyl group in this compound may confer similar activity, warranting further investigation into its efficacy against bacterial strains.

Future Directions in Research

The current body of research surrounding this compound is still emerging. Future studies should focus on:

- In Vivo Studies : Conducting comprehensive in vivo experiments to evaluate the pharmacokinetics and therapeutic potential of this compound.

- Mechanistic Studies : Elucidating the precise mechanisms through which this compound affects neurotransmitter systems.

- Broader Biological Screening : Investigating its potential antimicrobial properties and other pharmacological effects.

Mechanism of Action

The exact mechanism of action of (4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-methoxyphenyl)methanone is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its sulfonyl and methoxyphenyl groups. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations:

Enzyme Inhibition : MehT-3,7 demonstrates dual inhibition of AbTYR and hTYR, likely due to the hydroxyphenyl group enhancing hydrogen bonding with active sites . The absence of a sulfonyl group in MehT-3,7 compared to the target compound suggests that sulfonyl moieties may alter binding kinetics or selectivity.

Receptor Targeting : QD8, with a cyclopropanecarbonyl group and fluorophenyl tail, exhibits dual histamine H3 receptor (H3R) antagonism and antioxidant properties. The fluorophenyl group may improve blood-brain barrier penetration, while the cyclopropane enhances conformational rigidity .

Electron-Withdrawing Effects: NPPM’s nitrophenyl group introduces strong electron-withdrawing effects, which may stabilize charge interactions in Sec14-like PITP binding pockets.

Synthetic Feasibility: The cyclopropylsulfonyl group in the target compound may pose synthetic challenges compared to carbonyl or hydroxyphenyl derivatives, as sulfonation reactions often require stringent conditions. However, analogs like QD8 (64% yield) and MehT-3,7 demonstrate viable routes for piperazine-methanone synthesis .

Physicochemical and Pharmacokinetic Properties

- Solubility: The 2-methoxyphenyl group in the target compound and MehT-3,7 likely improves solubility compared to non-polar analogs like [1-(4-chlorophenyl)cyclopropyl] derivatives .

- Stability : Sulfonyl groups (as in the target compound) generally confer higher metabolic stability than ester or amide linkages (e.g., cyclopropanecarbonyl in QD8) .

- Melting Points : QD8 exhibits a high melting point (181–183°C), indicative of crystalline stability, whereas MehT-3,7’s physical state is unspecified but likely less crystalline due to hydroxyl groups .

Therapeutic Potential and Limitations

- The target compound’s sulfonyl group may further refine selectivity .

- Toxicity Considerations: Aminophenyl derivatives (e.g., [4-(4-aminophenyl)piperazin-1-yl]furan-2-yl methanone) may exhibit higher reactivity or toxicity due to the free amino group, whereas the target compound’s sulfonyl group is less nucleophilic .

Biological Activity

The compound (4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-methoxyphenyl)methanone is a derivative of piperazine known for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features a piperazine ring substituted with a cyclopropylsulfonyl group and a methoxyphenyl moiety. This structural diversity contributes to its pharmacological properties.

Research indicates that compounds with similar structures often interact with various neurotransmitter systems, potentially influencing serotonin and dopamine pathways. The sulfonamide group may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for neuropharmacological studies.

Antitumor Activity

In vitro studies have demonstrated that derivatives of piperazine exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results against colon carcinoma cells (IC50 values ranging from 1.61 to 1.98 µg/mL) .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 24a | HCT-15 | 1.61 ± 1.92 |

| 24b | HCT-15 | 1.98 ± 1.22 |

Anticonvulsant Activity

Piperazine derivatives have also been evaluated for anticonvulsant properties. In animal models, compounds similar to this compound were effective in reducing seizure activity, suggesting potential for treating epilepsy .

Case Studies

- Study on Antitumor Efficacy : A study conducted on various piperazine derivatives found that modifications in the phenyl ring significantly affected cytotoxicity against cancer cell lines. The presence of electron-donating groups like methoxy increased activity .

- Neuropharmacological Assessment : In a neuropharmacology study, related compounds demonstrated modulation of serotonin receptors, indicating potential use in psychiatric disorders .

Q & A

Q. What are the standard synthetic routes for (4-(Cyclopropylsulfonyl)piperazin-1-yl)(2-methoxyphenyl)methanone?

The synthesis typically involves a multi-step approach:

- Step 1 : Piperazine sulfonylation: React piperazine with cyclopropylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the cyclopropylsulfonyl group at the 4-position of piperazine.

- Step 2 : Ketone coupling: Use a coupling agent like EDCI/HOBt to link the sulfonylated piperazine to 2-methoxybenzoic acid, forming the methanone bridge.

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Key validation : Monitor reaction progress via TLC and confirm final structure using H/C NMR and high-resolution mass spectrometry (HRMS).

Q. What analytical techniques are critical for characterizing this compound?

Q. How can researchers assess the compound’s stability under experimental conditions?

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and thermal (60°C) conditions for 24–72 hours.

- Analysis : UPLC-MS/MS to identify degradation products (e.g., sulfone oxidation products or piperazine ring cleavage) .

- Storage recommendations : Store at –20°C in anhydrous DMSO (sealed under nitrogen) to prevent hygroscopic degradation .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Variable substituents : Synthesize analogs with modified sulfonyl groups (e.g., aryl sulfonates) or methoxy positional isomers (e.g., 3-methoxyphenyl).

- Biological assays : Test analogs against target receptors (e.g., GPCRs or kinases) using radioligand binding assays (IC determination) or cell-based functional assays (e.g., cAMP modulation).

- Data analysis : Use molecular docking (AutoDock Vina) to correlate activity with substituent electronic properties (Hammett σ values) .

Q. What methodologies are used to investigate its mechanism of action in cancer cells?

- Apoptosis assays :

- Annexin V/PI staining : Quantify early/late apoptotic cells via flow cytometry after 48-hour treatment.

- Caspase-3/7 activation : Luminescent assays (Caspase-Glo®) to confirm caspase-dependent pathways.

- Target identification :

Q. How to optimize in vivo pharmacokinetic (PK) and toxicity profiles?

- PK studies : Administer the compound intravenously (5 mg/kg) and orally (10 mg/kg) in rodent models. Collect plasma samples at 0, 1, 2, 4, 8, 12, and 24 hours for LC-MS/MS analysis (calculate AUC, C, t).

- Toxicity screening :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.